Cas no 923590-78-7 (2-Benzyl-4-bromoisoindoline)

2-Benzyl-4-bromoisoindoline structure
2-Benzyl-4-bromoisoindoline structure
Productnaam:2-Benzyl-4-bromoisoindoline
CAS-nummer:923590-78-7
MF:C15H14BrN
MW:288.182363033295
MDL:MFCD13183764
CID:736595
PubChem ID:52988158

2-Benzyl-4-bromoisoindoline Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Benzyl-4-bromoisoindoline
    • 1H-Isoindole, 4-bromo-2,3-dihydro-2-(phenylmethyl)-
    • 2-benzyl-4-bromo-1,3-dihydroisoindole
    • 4-Bromo-2,3-dihydro-2-(phenylmethyl)-1H-isoindole (ACI)
    • 4-Bromo-2-benzylisoindoline
    • CS-0321818
    • SB64260
    • MFCD13183764
    • DTXSID80681058
    • AKOS015839186
    • AS-42027
    • SCHEMBL629986
    • DB-079290
    • PXCBVDGJELFHKH-UHFFFAOYSA-N
    • 923590-78-7
    • 2-benzyl-4-bromo-isoindoline
    • HKP0288
    • 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole
    • MDL: MFCD13183764
    • Inchi: 1S/C15H14BrN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2
    • InChI-sleutel: PXCBVDGJELFHKH-UHFFFAOYSA-N
    • LACHT: BrC1C2CN(CC=2C=CC=1)CC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 287.03100
  • Monoisotopische massa: 287.031
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 2
  • Complexiteit: 249
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 3.2A^2
  • XLogP3: 3.5

Experimentele eigenschappen

  • Dichtheid: 1.412
  • Kookpunt: 354 °C at 760 mmHg
  • Vlampunt: 167.9 °C
  • PSA: 3.24000
  • LogboekP: 3.90280

2-Benzyl-4-bromoisoindoline Beveiligingsinformatie

2-Benzyl-4-bromoisoindoline Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Benzyl-4-bromoisoindoline Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
B537978-10mg
2-Benzyl-4-bromoisoindoline
923590-78-7
10mg
$ 50.00 2022-06-07
Ambeed
A671771-1g
2-Benzyl-4-bromoisoindoline
923590-78-7 95+%
1g
$270.0 2024-04-16
A2B Chem LLC
AI61778-100mg
2-Benzyl-4-bromoisoindoline
923590-78-7 95%
100mg
$130.00 2024-05-20
1PlusChem
1P00IHKI-250mg
1H-Isoindole, 4-bromo-2,3-dihydro-2-(phenylmethyl)-
923590-78-7 95%
250mg
$134.00 2023-12-15
Crysdot LLC
CD11012811-1g
2-Benzyl-4-bromoisoindoline
923590-78-7 95+%
1g
$309 2024-07-19
Crysdot LLC
CD11012811-10g
2-Benzyl-4-bromoisoindoline
923590-78-7 95+%
10g
$1037 2024-07-19
Crysdot LLC
CD11012811-25g
2-Benzyl-4-bromoisoindoline
923590-78-7 95+%
25g
$1870 2024-07-19
eNovation Chemicals LLC
K13987-5g
2-benzyl-4-bromoisoindoline
923590-78-7 95%
5g
$940 2025-02-26
eNovation Chemicals LLC
K05400-5g
2-benzyl-4-bromoisoindoline
923590-78-7 >95%
5g
$990 2025-02-18
eNovation Chemicals LLC
Y0991355-10g
2-benzyl-4-bromoisoindoline
923590-78-7 95%
10g
$925 2024-08-02

2-Benzyl-4-bromoisoindoline Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ;  overnight, 75 °C
Referentie
Preparation of aryl linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ;  rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; 77 °C → rt
Referentie
Discovery of Vaniprevir (MK-7009), a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor
McCauley, John A.; McIntyre, Charles J.; Rudd, Michael T.; Nguyen, Kevin T.; Romano, Joseph J.; et al, Journal of Medicinal Chemistry, 2010, 53(6), 2443-2463

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ;  1 h, 80 °C; 16 h, 77 °C
Referentie
Preparation of macrocycles as HCV NS3 protease inhibitors useful in the treatment of hepatitis C infection
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Toluene ,  Chlorobenzene ;  rt → 95 °C; 8 h, 90 - 95 °C; 3 - 5 h, 90 - 95 °C; 3 - 5 h, 90 - 95 °C; 95 °C → rt
1.2 Solvents: Water ;  rt
Referentie
Processes for preparing macrocyclic compounds as hepatitis C virus protease inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reactievoorwaarden
Referentie
Macrocyclic compounds as antiviral agents
, United States, , ,

Synthetic Routes 6

Reactievoorwaarden
Referentie
Processes for preparing protease inhibitors of hepatitis c virus
, United States, , ,

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  10 - 12 h, 105 - 110 °C; 110 °C → rt
Referentie
Process for preparation of 4-haloisoindoline hydrochlorides
, China, , ,

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ;  overnight, 75 °C
Referentie
Aryl linked imidazole and triazole derivatives and methods of use for improving the pharmacokinetics of a drug
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ;  1 h, 80 °C; 16 h, 77 °C
Referentie
Preparation of macrocyclic compounds as HCV NS3 protease inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ;  rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; cooled
Referentie
Preparation of macrocyclic peptides as HCV NS3 protease inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; cooled
Referentie
Preparation of peptidyl macrocyclic compounds as antiviral agents
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reactievoorwaarden
Referentie
Hcv ns3 protease inhibitors
, United States, , ,

2-Benzyl-4-bromoisoindoline Raw materials

2-Benzyl-4-bromoisoindoline Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:923590-78-7)2-Benzyl-4-bromoisoindoline
A860103
Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):243.0